molecular formula C17H15FN4O2 B11013408 N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11013408
M. Wt: 326.32 g/mol
InChI Key: YTAXAVJDRPCMFD-UHFFFAOYSA-N
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Description

This compound belongs to the benzotriazinone carboxamide class, characterized by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a butanamide chain substituted with a 3-fluorophenyl group. Its synthesis involves multi-step protocols starting from isatin, as detailed in and . Key intermediates include isatoic anhydride and 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid, which are coupled with amines or anilines to generate diverse derivatives .

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C17H15FN4O2/c18-12-5-3-6-13(11-12)19-16(23)9-4-10-22-17(24)14-7-1-2-8-15(14)20-21-22/h1-3,5-8,11H,4,9-10H2,(H,19,23)

InChI Key

YTAXAVJDRPCMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazinyl intermediate, followed by the introduction of the fluorophenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.

    Hydrolysis: This reaction can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Preliminary studies have indicated that N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibits significant anticancer properties. Benzotriazine derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including:

  • Induction of apoptosis in cancer cells
  • Inhibition of angiogenesis
  • Disruption of cell cycle progression

Anti-inflammatory Effects

Research has shown that compounds similar to this compound can effectively modulate inflammatory responses. They may inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Antimicrobial Properties

There is growing interest in the antimicrobial effects of benzotriazine derivatives. Some studies suggest that this compound may possess activity against various bacterial and fungal pathogens, contributing to its potential use in developing new antimicrobial agents.

Study on Anticancer Properties

A recent study explored the anticancer effects of various benzotriazine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, indicating its potential as an anticancer agent.

Evaluation of Anti-inflammatory Activity

In another investigation, compounds featuring similar structural motifs were tested for their anti-inflammatory effects. The findings revealed a marked reduction in inflammatory cytokines when treated with these derivatives in both in vitro and in vivo models .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The fluorophenyl group and benzotriazinyl moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Melting Point (°C) logP Synthetic Yield (%) Reference
N-(3-fluorophenyl)-4-(4-oxo-benzotriazin-3-yl)butanamide* C18H16FN4O2 Not reported ~3.5 (estimated) ~75–85 (estimated)
N-(3-methoxyphenyl)-... (Y042-8983) C18H18N4O3 Not reported 3.74 Not reported
N-(3,5-dimethylphenyl)-... (14g) C19H20N4O2 110–111 Not reported 75
N-phenyl-... (14n) C17H14N4O2 Not reported Not reported 75–85

*Estimated properties based on structural analogues.

Structural Insights

  • Benzotriazinone Core: The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is conserved across all analogues, enabling π-π stacking and hydrogen bonding in biological targets .
  • Fluorophenyl Substitution: The 3-fluoro group enhances metabolic stability and may influence binding affinity compared to non-halogenated aryl groups .

Broader Class Comparisons

Benzotriazinone Derivatives in Agrochemicals

Compounds like Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) share the benzotriazinone core but are organophosphates with distinct modes of action (acetylcholinesterase inhibition) . These lack the butanamide linkage, highlighting the pharmacological versatility of the benzotriazinone scaffold.

Piperazine-Linked Analogues

N-(3-Fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22e, ) demonstrates that fluorophenyl groups are compatible with diverse backbones but may alter solubility and target engagement compared to butanamide-linked derivatives.

Biological Activity

N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a novel compound within the class of benzotriazine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, discussing its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{14}FN_{4}O_{2}, with a molecular weight of approximately 376.3 g/mol. The compound features a benzotriazine ring system fused with a butanamide moiety and a 3-fluorophenyl substituent, which enhances its lipophilicity and bioavailability compared to similar compounds.

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. The mechanisms may involve interference with cell cycle progression and induction of apoptosis.
  • Anti-inflammatory Effects : Research indicates that benzotriazine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Antimicrobial Properties : The compound may also possess antimicrobial effects, although specific studies are still required to confirm these activities.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the expression of inflammatory cytokines. For instance, compounds structurally related to this benzotriazine derivative have been shown to significantly reduce IL-1β and IL-6 mRNA levels in human cell lines .

In Vivo Studies

In vivo assessments revealed that certain derivatives exhibited significant anti-inflammatory activity without causing hepatotoxicity. For example, compounds similar to this compound were tested in LPS-induced inflammatory models and demonstrated reduced levels of ALT and AST, indicating a favorable safety profile .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds reveals its potential advantages:

Compound NameMolecular FormulaBiological Activity
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideC_{16}H_{15}N_{4}O_{2}Anticancer and anti-inflammatory properties
N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideC_{16}H_{14}FN_{4}O_{2}Potential antimicrobial effects
N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideC_{17}H_{14}BrFN_{4}O_{2}Investigated for enzyme inhibition

Case Studies

Recent case studies have highlighted the therapeutic applications of benzotriazine derivatives. One study focused on the synthesis and evaluation of various derivatives for their anti-inflammatory properties. The results indicated that modifications at specific positions on the benzene ring significantly influenced biological activity .

Another case study explored the anticancer potential of related compounds in various cancer cell lines. These findings support the hypothesis that structural variations can lead to enhanced potency against specific cancer types .

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